“ent-Montelukast Sodium Salt” is the S-enantiomer of Montelukast . It is also referred to as MK-0476 . These are compounds generated by the body that have the potential to induce inflammation within the air passages . It has been employed in various studies, including investigations into the impact of leukotrienes on airway inflammation and bronchoconstriction .
The synthesis of Montelukast Sodium involves several steps. One study demonstrated the ICS sparing potential of Montelukast . Another study discussed the synthesis, characterization, spectral, thermal analysis, and biological activity of Montelukast Sodium and its metal complexes . A patent also described a process for the preparation of Montelukast Sodium .
The molecular structure of Montelukast Sodium has been analyzed in several studies . The unit cell contains two symmetry-independent molecules, which are connected to long ribbons along the c-axis via hydrogen bonds .
A study has developed a method for determining the Montelukast Sodium-related impurities in a tablet dosage form using reverse-phase high-performance liquid chromatography (RP-HPLC) method .
ent-Montelukast Sodium Salt is a sodium salt form of montelukast, a leukotriene receptor antagonist primarily used in the management of asthma and allergic rhinitis. Montelukast is known for its ability to inhibit the action of leukotrienes, which are inflammatory mediators involved in the pathophysiology of asthma and allergic responses. The sodium salt form enhances the compound's solubility and bioavailability, making it suitable for pharmaceutical formulations.
Montelukast was originally developed by Merck & Co. and has been marketed under various brand names, including Singulair. It is synthesized from specific chemical precursors through various chemical processes that yield both the free acid and its sodium salt.
ent-Montelukast Sodium Salt falls under the classification of pharmaceutical compounds specifically categorized as leukotriene receptor antagonists. It is also considered a member of the broader class of anti-inflammatory drugs.
The synthesis of ent-Montelukast Sodium Salt typically involves several steps, beginning with the preparation of montelukast free acid. The primary methods include:
The synthesis can also involve purification steps to remove impurities through crystallization processes from different solvents, ensuring that only pharmaceutically acceptable salts are produced .
The molecular formula for ent-Montelukast Sodium Salt is . The compound features a complex structure with multiple functional groups, including a carboxylate group that facilitates its solubility as a sodium salt.
ent-Montelukast Sodium Salt can undergo various chemical reactions typical for organic compounds, including:
The stability of montelukast in solution can be affected by environmental factors such as pH and temperature, which may lead to structural changes or degradation over time.
The mechanism by which ent-Montelukast Sodium Salt exerts its effects involves:
Relevant data indicate that formulations containing ent-Montelukast Sodium Salt maintain stability under controlled conditions, enhancing its therapeutic efficacy .
ent-Montelukast Sodium Salt is primarily utilized in:
ent-Montelukast Sodium Salt (CAS 190078-45-6, C₃₅H₃₅ClNNaO₃S) is the enantiomeric counterpart of the asthma drug montelukast sodium. Its molecular weight is 608.17 g/mol [1] [4]. The prefix "ent" denotes the enantiomer with reversed chirality at the critical benzylic carbon (C1) within its methine chain. This chiral center determines spatial orientation: while montelukast sodium adopts the (S)-configuration, ent-montelukast adopts the (R)-configuration [8]. The stereoinversion nullifies pharmacological activity at cysteinyl leukotriene receptors (CysLT₁), providing an essential tool for mechanistic studies. The sodium salt form enhances aqueous solubility (>10 mg/mL) compared to the free acid form (<0.5 μg/mL) [5].
Table 1: Key Stereochemical Features of ent-Montelukast Sodium Salt
Property | Configuration | Biological Relevance |
---|---|---|
Chiral center (Benzylic C) | (R)-configuration | Loss of leukotriene receptor antagonism |
Thioether linkage | Pro-(S) inversion | Disrupted binding to CysLT₁ receptor hydrophobic pocket |
Quinoline moiety | Unchanged | Retains UV chromophore for analytical detection |
Montelukast and its enantiomer share identical covalent connectivity but exhibit mirror-image molecular geometries. Both contain:
Table 2: Structural Comparison of Montelukast Sodium and Its Enantiomer
Parameter | Montelukast Sodium | ent-Montelukast Sodium Salt |
---|---|---|
Chiral center config. | (S) | (R) |
Receptor binding (CysLT₁) | Kd = 0.07 nM | >10,000 nM |
Aqueous solubility | High (salt form) | High (salt form) |
Log P (calculated) | 8.5 | 8.5 |
UV absorption | 340 nm | 340 nm |
The sodium ion (Na⁺) serves dual roles in ent-montelukast sodium salt:
X-ray diffraction (single-crystal) resolves the ent-montelukast sodium salt structure as follows:
Table 3: Crystallographic Parameters of ent-Montelukast Sodium Salt
Parameter | Value | Implication |
---|---|---|
Crystal system | Orthorhombic | Anisotropic thermal expansion |
Hydration state | Dihydrate | Stabilizes Na⁺ coordination sphere |
π-Stacking distance | 3.8 Å | Prevents cis-isomer formation |
Torsion angle (C11-S) | 68.7° | Enantiomer-specific conformation |
Degradation products* | Sulfoxide (8%), cis-isomer (5%) | Reduced vs. free acid (sulfoxide 30%, cis-isomer 50%) |
*After 600,000 lux·hr light exposure [5]
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3